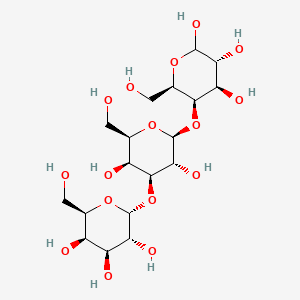

3a,4b-Galactotriose

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-RXOJRZLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3a,4b-Galactotriose: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 3a,4b-Galactotriose, a trisaccharide of significant interest in glycobiology and related fields. We will delve into its chemical structure, molecular weight, and the stereospecific linkages that define its unique properties. Furthermore, this document will explore both enzymatic and chemical synthesis strategies, offering insights into the production of this complex carbohydrate for research and development purposes.

Core Concepts: Unveiling the Identity of 3a,4b-Galactotriose

3a,4b-Galactotriose is a specific isomer of galactotriose, a trisaccharide composed of three galactose units. Its precise chemical identity is defined by the arrangement and stereochemistry of the glycosidic bonds that link these monosaccharide units.

Systematic Name: α-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-galactose[1]

This nomenclature precisely describes the connectivity of the galactose residues:

-

An α-D-galactopyranosyl unit is linked via an α(1→3) glycosidic bond to the 3-position of a central β-D-galactopyranosyl unit.

-

This central β-D-galactopyranosyl unit is, in turn, linked via a β(1→4) glycosidic bond to the 4-position of a D-galactose residue at the reducing end.

This specific linkage pattern distinguishes 3a,4b-Galactotriose from other galactotriose isomers, such as those with β(1→3), β(1→4), or β(1→6) linkages, which will exhibit different biological activities.[2][3]

Fundamental Properties

A clear understanding of the fundamental properties of a molecule is crucial for any experimental design. The key quantitative data for 3a,4b-Galactotriose are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₂O₁₆ | [1][4] |

| Molecular Weight | 504.44 g/mol | [1][4] |

| CAS Number | 56038-36-9 | [1] |

The Blueprint of Synthesis: Crafting 3a,4b-Galactotriose

The controlled synthesis of complex oligosaccharides like 3a,4b-Galactotriose is a significant challenge in carbohydrate chemistry. Both enzymatic and chemical strategies can be employed, each with its own set of advantages and considerations.

Enzymatic Synthesis: Nature's Precision

Enzymatic synthesis offers high regio- and stereoselectivity, often proceeding under mild reaction conditions. The key to this approach is the selection of appropriate glycosyltransferases or glycosidases that can catalyze the formation of the desired α(1→3) and β(1→4) linkages.

A plausible enzymatic workflow for the synthesis of 3a,4b-Galactotriose would involve a two-step process, leveraging specific galactosyltransferases.

Caption: Enzymatic synthesis workflow for 3a,4b-Galactotriose.

-

Reaction Setup:

-

Dissolve lactose (acceptor) and UDP-galactose (donor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation cofactor such as MnCl₂ (5-10 mM).

-

Equilibrate the reaction mixture to the optimal temperature for the chosen β-1,3-galactosyltransferase (typically 25-37°C).

-

-

Step 1: β(1→3) Linkage Formation:

-

Initiate the reaction by adding a purified β-1,3-galactosyltransferase.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of the intermediate trisaccharide (Gal(β1→3)Gal(β1→4)Glc) plateaus.

-

-

Purification of Intermediate:

-

Terminate the reaction by heat inactivation of the enzyme.

-

Purify the intermediate trisaccharide using size-exclusion chromatography or preparative HPLC.

-

-

Step 2: α(1→3) Linkage Formation:

-

Dissolve the purified intermediate and a fresh aliquot of UDP-galactose in the appropriate buffer for the α-1,3-galactosyltransferase.

-

Add the α-1,3-galactosyltransferase to initiate the second glycosylation step.

-

-

Final Product Purification:

-

Monitor the formation of the final product, 3a,4b-Galactotriose.

-

Upon completion, purify the target molecule using the methods described in step 3.

-

Confirm the structure and purity by mass spectrometry and NMR spectroscopy.

-

Chemical Synthesis: A Stepwise Construction

Chemical synthesis provides greater flexibility in terms of scale and the introduction of modifications. However, it requires a multi-step process involving protection and deprotection of hydroxyl groups to achieve the desired regioselectivity.

The general strategy involves the use of a glycosyl donor (an activated galactose derivative) and a glycosyl acceptor (a partially protected galactose derivative) to form the glycosidic bonds.

Caption: General workflow for the chemical synthesis of 3a,4b-Galactotriose.

-

Preparation of Glycosyl Donor and Acceptor:

-

Synthesize a galactose donor with an activating group at the anomeric carbon (e.g., a trichloroacetimidate or a thioglycoside) and protecting groups (e.g., benzyl or acetyl) on the hydroxyl groups.

-

Prepare a galactose acceptor with a free hydroxyl group at the C-4 position and protecting groups on the other hydroxyls.

-

-

First Glycosylation (β(1→4) Linkage):

-

Dissolve the donor and acceptor in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a promoter (e.g., trimethylsilyl trifluoromethanesulfonate for a trichloroacetimidate donor) at a low temperature (e.g., -40°C).

-

Allow the reaction to warm to room temperature and monitor by TLC.

-

Quench the reaction and purify the resulting protected disaccharide by column chromatography.

-

-

Selective Deprotection:

-

Selectively remove the protecting group at the 3-position of the non-reducing galactose unit of the disaccharide to create a new acceptor.

-

-

Second Glycosylation (α(1→3) Linkage):

-

Couple the deprotected disaccharide with a second galactose donor, choosing reaction conditions that favor the formation of the α-anomer.

-

-

Global Deprotection:

-

Remove all protecting groups from the trisaccharide. This is typically achieved by catalytic hydrogenation (for benzyl groups) or base-catalyzed hydrolysis (for acetyl groups).

-

-

Purification:

-

Purify the final product, 3a,4b-Galactotriose, using techniques such as size-exclusion chromatography or preparative HPLC.

-

Confirm the structure and purity using mass spectrometry and NMR spectroscopy.

-

Biological Significance and Potential Applications

Galacto-oligosaccharides (GOS) are well-documented as prebiotics, substances that promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[5][6] The specific structure of a GOS, including its glycosidic linkages, influences its fermentation by different bacterial strains.[7]

While research on the specific biological activities of 3a,4b-Galactotriose is ongoing, its structure suggests it may play a role in:

-

Modulation of the Gut Microbiota: The unique combination of α(1→3) and β(1→4) linkages may be selectively utilized by certain probiotic species, potentially offering a more targeted prebiotic effect compared to mixtures of GOS isomers.

-

Immunomodulation: The fermentation of GOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which have known immunomodulatory effects.[5] The specific SCFA profile generated from 3a,4b-Galactotriose could influence host immune responses.

-

Drug Development: As our understanding of the gut-brain axis and the role of the microbiome in health and disease expands, well-defined oligosaccharides like 3a,4b-Galactotriose could be investigated as potential therapeutics for conditions linked to gut dysbiosis.

Structural Elucidation and Quality Control

The unambiguous confirmation of the structure and purity of synthesized 3a,4b-Galactotriose is paramount. A combination of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the sequence of the monosaccharides, the anomeric configurations (α or β), and the positions of the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the trisaccharide. Tandem MS (MS/MS) can provide fragmentation data that helps to elucidate the sequence and linkage positions.

-

High-Performance Liquid Chromatography (HPLC): HPLC with various detection methods (e.g., refractive index, evaporative light scattering, or mass spectrometry) is used to assess the purity of the final product and to separate it from other isomers and reaction byproducts.

Future Perspectives

The availability of pure, well-characterized oligosaccharides such as 3a,4b-Galactotriose is crucial for advancing our understanding of their biological roles. Future research in this area will likely focus on:

-

Detailed Microbiome Studies: Investigating the specific bacterial species and strains that can metabolize 3a,4b-Galactotriose and the resulting impact on the gut microbial ecosystem.

-

In Vivo Efficacy Studies: Evaluating the health benefits of 3a,4b-Galactotriose in animal models and, eventually, in human clinical trials.

-

Structure-Activity Relationship Studies: Synthesizing and testing a panel of related galactotriose isomers to understand how subtle changes in glycosidic linkages affect biological activity.

This in-depth guide provides a foundational understanding of 3a,4b-Galactotriose for researchers and professionals in the life sciences. As synthetic and analytical techniques continue to improve, our ability to harness the potential of complex carbohydrates like this will undoubtedly expand, opening new avenues for therapeutic intervention and the promotion of human health.

References

- Perrin, V., et al. (2000). Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation.

- Garegg, P. J., Lindberg, B., & Norberg, T. (1979). Synthesis of O-β-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→3)-L-serine. Acta Chemica Scandinavica B, 33, 449-452.

-

PubChem. beta-(1->6)-galactotriose. [Link]

-

PubChem. beta-(1->4)-galactotriose. [Link]

- Hansen, M. W., et al. (2021). Isomer-specific consumption of galactooligosaccharides by bifidobacterial species. Journal of Agricultural and Food Chemistry, 69(4), 1269-1277.

- Li, D., et al. (2022). Biological activity of galacto-oligosaccharides: A review. Frontiers in Microbiology, 13, 993052.

Sources

- 1. Enzymatic synthesis of a beta-D-galactopyranosyl cyclic tetrasaccharide by beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity of galacto-oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Isomer-specific consumption of galactooligosaccharides by bifidobacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance of 3a,4b-Galactotriose in Glycobiology

The following technical guide provides an in-depth analysis of 3a,4b-Galactotriose (systematically Gal

Technical Whitepaper | Version 2.0

Executive Summary

3a,4b-Galactotriose (Gal

Its biological significance is bifurcated into two high-value domains:

-

Microbiome Engineering: It functions as a high-specificity prebiotic , selectively fermented by Bifidobacterium and Lactobacillus species while resisting upper GI hydrolysis.

-

Immunological Probing: It serves as a structural analog to the

-Gal epitope (Gal

Part 1: Structural Identity & Nomenclature

The term "3a,4b" is a shorthand notation referring to the glycosidic linkage positions and anomeric configurations.

Chemical Definition

-

Systematic Name:

-D-Galactopyranosyl-(1 -

Molecular Formula:

-

MW: 504.44 Da

Structural Topology (Graphviz Visualization)

The following diagram contrasts 3a,4b-Galactotriose with the classic Alpha-Gal epitope and Globotriose to highlight the specific recognition motifs.

Figure 1: Comparative topology. Note that 3a,4b-Galactotriose shares the immunogenic

Part 2: Biological Significance

The Prebiotic Imperative (Microbiome Modulation)

3a,4b-Galactotriose is a "High-Performance GOS." Unlike simple lactose, the

-

Mechanism: It reaches the colon intact, where it acts as a specific substrate for Bifidobacterium adolescentis and Lactobacillus strains possessing specific

-galactosidases (e.g., AgaA) and transporters (LacS/GOS transporters). -

Metabolic Outcome: Fermentation yields Short-Chain Fatty Acids (SCFAs)—primarily acetate and butyrate—which regulate colonic pH and maintain epithelial barrier integrity.

Immunological Relevance (Alpha-Gal Syndrome)

The terminal Gal

-

Research Utility: 3a,4b-Galactotriose is used to synthesize neoglycoproteins (e.g., 3a,4b-Galactotriose-BSA ). These conjugates are critical for:

-

Epitope Mapping: Distinguishing between antibodies that recognize the full trisaccharide vs. the terminal disaccharide.

-

Diagnostic Assays: Detecting anti-Gal IgE in patients with red meat allergy (Alpha-Gal Syndrome).

-

Part 3: Experimental Protocols

Protocol A: Quantification via HPAEC-PAD

Standard method for separating GOS isomers in fermentation broths.

Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) utilizes the weak acidity of sugar hydroxyl groups at high pH (pH > 12) to separate isomers based on linkage position.

Materials:

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA-100 or PA-200 (analytical, 3 x 250 mm).

-

Eluents:

-

A: 100 mM NaOH (isocratic base).

-

B: 100 mM NaOH + 500 mM Sodium Acetate (gradient pusher).

-

Step-by-Step Workflow:

-

Sample Prep: Dilute fermentation supernatant 1:100 in Milli-Q water. Filter through 0.22

m PES membrane. -

Equilibration: Run 100% Eluent A for 15 mins at 1.0 mL/min to stabilize baseline.

-

Injection: Inject 10-25

L of sample. -

Gradient Profile:

Time (min) % Eluent A % Eluent B Event 0-5 100 0 Isocratic loading | 5-30 | 100

50 | 0 -

Detection: Waveform A (standard carbohydrate quad-potential).

-

Validation: 3a,4b-Galactotriose typically elutes after lactose and before galactotetraose. Use purified standard (CAS 56038-36-9) for retention time confirmation.

Protocol B: Enzymatic Stability Assay (Prebiotic Potential)

Determines resistance to upper GI digestion.

Materials:

-

Enzyme:

-Galactosidase from Aspergillus oryzae (Lactase activity) and Pancreatin. -

Buffer: Phosphate buffer (pH 6.5).

Workflow:

-

Dissolve 3a,4b-Galactotriose (1 mg/mL) in buffer.

-

Add Enzyme (10 U/mL final concentration).

-

Incubate at 37°C.

-

Aliquot samples at T=0, 30, 60, 120 min.

-

Terminate reaction by heating at 95°C for 5 min.

-

Analyze via HPAEC-PAD (Protocol A).

-

Result Interpretation: <10% hydrolysis indicates prebiotic potential (resistance to lactase).

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the differential processing of 3a,4b-Galactotriose in the human gut.

Figure 2: Metabolic fate of 3a,4b-Galactotriose. Note the resistance to small intestinal digestion, facilitating targeted delivery to colonic Bifidobacteria.

References

-

Structure & Cataloging

-

Prebiotic Functionality

-

Fermentation & Production

-

Enzymatic Specificity

- UniProtKB.

-

Source: [Link]

-

Immunological Conjugates

Sources

- 1. scbt.com [scbt.com]

- 2. angenesci.com [angenesci.com]

- 3. gs.elaba.lt [gs.elaba.lt]

- 4. Bioconversion of Milk Permeate with Selected Lactic Acid Bacteria Strains and Apple By-Products into Beverages with Antimicrobial Properties and Enriched with Galactooligosaccharides [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. albumin suppliers USA [americanchemicalsuppliers.com]

Role of 3a,4b-Galactotriose in Cell-Surface Carbohydrate Recognition

Executive Summary

3a,4b-Galactotriose (systematically defined as Gal

This technical guide dissects the molecular architecture of 3a,4b-Galactotriose, its function as a ligand for lectins and natural antibodies (Anti-Gal), and its utility in experimental workflows for probing carbohydrate-protein interactions.

Part 1: Molecular Architecture and Nomenclature

Structural Definition

The nomenclature "3a,4b-Galactotriose" is a shorthand often used in commercial and catalog settings to denote the specific linkage topology:

-

3a : The terminal Galactose is linked

(1$\rightarrow$3) to the central Galactose. -

4b : The central Galactose is linked

(1$\rightarrow$4) to the reducing-end Galactose.

Chemical Formula:

Structural Homology and Mimicry

The biological significance of 3a,4b-Galactotriose stems from its structural mimicry of two clinically relevant cell-surface antigens. Researchers must distinguish between these structures to interpret binding assays correctly.

| Common Name | Structure | Biological Context |

| 3a,4b-Galactotriose | Gal | GOS component; Structural probe; Lectin ligand.[2] |

| Gal | Major xenoantigen on non-primate mammalian proteins.[2][3] | |

| iGb3 Headgroup | Gal | Lipid-linked epitope (Isoglobotrihexosylceramide). |

| Gb3 (Pk Antigen) | Gal | Shiga toxin receptor; distinct |

Critical Insight: The terminal Gal

1-3Gal disaccharide unit is the primary determinant for antibody recognition. Consequently, 3a,4b-Galactotriose can effectively compete with the native-Gal epitope for binding to Anti-Gal antibodies, making it a valuable hapten in immunological studies.

Part 2: Mechanisms of Recognition

Immune Recognition: The Anti-Gal Antibody

Humans, apes, and Old World monkeys lack the enzyme

-

Mechanism: Anti-Gal antibodies recognize the 3-dimensional "step" conformation of the Gal

1-3Gal terminus. -

Role of 3a,4b-Galactotriose: In solid-phase assays (e.g., ELISA), BSA-conjugated 3a,4b-Galactotriose acts as a capture antigen to quantify Anti-Gal titers in human serum. This is crucial for assessing risk in xenotransplantation (pig-to-human organ grafts) and diagnosing Alpha-Gal Syndrome (red meat allergy).

Lectin Interaction: Peanut Agglutinin (PNA)

While Peanut Agglutinin (PNA) is classically defined as T-antigen specific (Gal

-

Crystallographic Evidence: The crystal structure PDB 2DVF reveals PNA complexed with Gal

1-3Gal -

Binding Mode: The interaction relies on water bridges to accommodate the non-canonical

1-3 linkage, demonstrating how lectins can display promiscuity toward structurally related galacto-series oligosaccharides.

Visualization of Recognition Pathways

Figure 1: Functional roles of 3a,4b-Galactotriose in immunology, structural biology, and metabolism.

Part 3: Experimental Workflows

Protocol: Quantification of Anti-Gal Antibodies using 3a,4b-Galactotriose-BSA

This protocol describes the use of a neoglycoprotein (3a,4b-Galactotriose conjugated to BSA) to screen human serum for Anti-Gal antibodies.

Reagents:

-

3a,4b-Galactotriose-BSA Conjugate (1 mg/mL in PBS).

-

Human Serum samples (Heat-inactivated at 56°C for 30 min).

-

HRP-conjugated Goat Anti-Human IgG/IgM.

-

TMB Substrate.

Step-by-Step Methodology:

-

Coating: Dilute 3a,4b-Galactotriose-BSA to 5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well Maxisorp plate. Incubate overnight at 4°C.

-

Causality: High pH ensures optimal adsorption of the BSA carrier protein to the polystyrene surface.

-

-

Blocking: Wash plate 3x with PBS-Tween (0.05%). Add 200 µL/well of 1% BSA in PBS. Incubate 2 hours at RT.

-

Self-Validation: Failure to block will result in high background noise due to non-specific binding of serum immunoglobulins.

-

-

Primary Incubation: Add 100 µL of serial diluted serum (1:50 to 1:3200). Incubate 1 hour at 37°C.

-

Control: Include a "Gal-negative" control (e.g., BSA only) to subtract background.

-

-

Detection: Wash 3x. Add 100 µL HRP-secondary antibody (1:5000). Incubate 1 hour at RT.

-

Development: Wash 5x. Add 100 µL TMB. Stop reaction with 2M

after 15 mins. Read OD at 450 nm.

Protocol: Structural Validation via Glycan Array

To confirm the specificity of a lectin or antibody towards 3a,4b-Galactotriose versus the canonical

-

Array Printing: Spot 3a,4b-Galactotriose, Gal

1-3Gal -

Interrogation: Apply biotinylated lectin (e.g., PNA or MOA) at 10 µg/mL.

-

Readout: Detect with Cy3-Streptavidin.

-

Data Analysis: Compare Relative Fluorescence Units (RFU).

-

Interpretation: If the protein binds Gal

1-3Gal

-

Part 4: Therapeutic & Industrial Implications

Xenotransplantation Research

The primary barrier to pig-to-human transplantation is the hyperacute rejection caused by Anti-Gal binding to the endothelium. 3a,4b-Galactotriose derivatives are investigated as soluble inhibitors (haptens) to deplete Anti-Gal antibodies from recipient blood prior to surgery (immunoapheresis).

Prebiotics (GOS)

In the food industry, 3a,4b-Galactotriose is a component of Galactooligosaccharides (GOS) produced by enzymatic transgalactosylation of lactose. It resists digestion in the upper GI tract and is selectively fermented by Bifidobacteria in the colon, conferring prebiotic health benefits.

References

-

Galili, U. (2013). Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits.[3] Immunology.[2][4] [Link]

-

RCSB Protein Data Bank. Structure of Peanut Lectin complexed with Gal-alpha-1,3-Gal-beta-1,4-Gal (PDB 2DVF). [Link]

-

ZBiotech. CatchAll Glycan Array - Structure List (CA105 vs 3a,4b-Galactotriose). [Link]

-

Natchiar, S. K., et al. (2006).[5] Crystal structures of peanut lectin... grown in the presence of Gal-alpha-1,3-Gal-beta-1,4-Gal.[5][6][7][8][9] (Associated with PDB 2DVF). [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. sussex-research.com [sussex-research.com]

- 3. The Galα1,3Galβ1,4GlcNAc-R (α-Gal) epitope: a carbohydrate of unique evolution and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zbiotech.com [zbiotech.com]

- 5. rcsb.org [rcsb.org]

- 6. 2DVF: Crystals of peanut lectin grown in the presence of GAL-ALPHA-1,3-GAL-BETA-1,4-GAL [ncbi.nlm.nih.gov]

- 7. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]

- 8. Search by PDB author - Protein Data Bank Japan [pdbj.org]

- 9. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]

Technical Guide: Thermodynamic & Conformational Profiling of 3a,4b-Galactotriose

Gal-α-(1→3)-Gal-β-(1→4)-Gal Interactions in Biological Systems

Executive Summary: The Structural & Thermodynamic Imperative

This guide provides a technical analysis of 3a,4b-Galactotriose (IUPAC:

Understanding the thermodynamic signature (

Molecular Architecture & Conformational Landscape

To control the interaction, one must first define the rigid body boundaries of the ligand. The "3a,4b" nomenclature refers to the specific glycosidic linkage geometry:

-

The "3a" Motif (

-1,3 Linkage):-

Structure: The non-reducing terminal Galactose is linked

to the C3 of the central Galactose. -

Conformational Lock: Unlike flexible linkages (e.g., 1-6), the

-1,3 bond exhibits a restricted conformational space due to the exo-anomeric effect . -

Thermodynamic Implication: This rigidity reduces the entropic penalty (

) upon protein binding. The ligand is "pre-organized," making the binding event thermodynamically efficient.

-

-

The "4b" Motif (

-1,4 Linkage):-

Structure: The central Galactose is linked

to the C4 of the reducing end Galactose. -

Geometry: This creates a step-like or helical extension, projecting the terminal immunodominant epitope away from the carrier surface (protein or lipid), ensuring accessibility to antibodies (IgE/IgG).

-

Visualization: The Immunogenic Recognition Pathway

The following diagram illustrates how the 3a,4b-Galactotriose motif triggers the specific immune cascade relevant to drug development (e.g., Cetuximab hypersensitivity).

Figure 1: The immunogenic cascade triggered by the 3a,4b-Galactotriose epitope. The initial binding event is governed strictly by the thermodynamic parameters defined in Section 3.

Thermodynamic Profiling: The Physics of Binding

In drug design, we manipulate

3.1 Enthalpy (

): The Driving Force

The interaction is typically enthalpy-driven .

-

Mechanism: Extensive hydrogen bonding networks form between the hydroxyl groups of the "3a" terminal galactose (specifically OH-2, OH-3, OH-4, and OH-6) and the protein binding pocket (often involving Aspartate or Histidine residues).

-

Van der Waals: The "B-face" of Galactose (C3-C4-C5-C6) presents a hydrophobic patch. Interaction with aromatic residues (e.g., Tryptophan) in the receptor pocket contributes significantly to favorable enthalpy via dispersive forces.

3.2 Entropy (

): The Solvent Penalty

-

Solvation: Carbohydrates are heavily solvated. Binding requires stripping the "water shell" from the polar hydroxyls. This release of ordered water molecules into the bulk solvent provides a favorable entropic gain (

). -

Conformational Entropy: Because the 3a,4b linkage is relatively rigid (see Section 2), the penalty for freezing the ligand's conformation (

) is lower than for flexible linear polymers.

Summary Table: Thermodynamic Signature

| Parameter | Typical Sign | Physical Origin in 3a,4b-Galactotriose |

| Negative | Spontaneous binding ( | |

| Negative (Large) | Direct H-bonds (Terminal Gal) + Stacking (Trp-Gal). | |

| Variable | Favorable: Water release from hydrophobic B-face. Unfavorable: Loss of translational freedom. | |

| Heat Capacity ( | Negative | Burial of hydrophobic surface area (Galactose ring stacking). |

Experimental Framework: Self-Validating Protocols

To quantify these properties, Isothermal Titration Calorimetry (ITC) is the gold standard. It measures the heat released/absorbed directly, providing

4.1 Protocol: ITC Characterization of Galactotriose-Protein Interactions

Objective: Determine the thermodynamic binding isotherm of 3a,4b-Galactotriose to a target lectin (e.g., rLecA or Anti-Gal mAb).

Reagents:

-

Ligand: 3a,4b-Galactotriose (High Purity >98%, e.g., CAS 56038-36-9).

-

Protein: Recombinant Lectin/Antibody (dialyzed extensively).

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Must match exactly for both).

Workflow (Step-by-Step):

-

Dialysis Matching (Critical):

-

Dialyze the protein sample against the assay buffer for 24 hours at 4°C.

-

Use the final dialysate to dissolve the solid 3a,4b-Galactotriose. This eliminates "heat of dilution" artifacts caused by buffer mismatch.

-

-

Degassing:

-

Degas both protein and ligand solutions for 10 minutes under vacuum (ThermoVac) to prevent bubble formation in the ITC cell.

-

-

Concentration Optimization (The C-value):

-

Calculate the C-value:

. -

Target a C-value between 10 and 100 for optimal curve shape.

-

Starting Point: Protein in cell (20-50

M); Ligand in syringe (300-600

-

-

Titration Execution:

-

Temperature: 25°C (Standard). Run at 10°C and 37°C to determine

. -

Injection Profile:

-

Injection 1: 0.4

L (Discard data, removes diffusion artifact). -

Injections 2-20: 2.0

L every 180 seconds.

-

-

Stirring: 750-1000 RPM (Ensure rapid mixing without protein denaturation).

-

-

Data Analysis (Self-Validation):

-

Subtract the "Ligand into Buffer" control titration (measures heat of dilution).

-

Fit to a One-Set-of-Sites model.

-

Quality Check: If

(stoichiometry) deviates significantly from expected values (e.g., 1.0 for lectin monomer, 2.0 for IgG), the protein concentration is likely incorrect or inactive.

-

Visualization: The ITC Workflow

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for validating 3a,4b-Galactotriose binding thermodynamics.

Strategic Applications in Drug Development

5.1 Competitive Inhibition for Alpha-Gal Syndrome

The 3a,4b-Galactotriose structure acts as a soluble hapten. In patients with Alpha-Gal Syndrome (red meat allergy), circulating IgE binds to the

-

Strategy: High-affinity analogs of 3a,4b-Galactotriose can be used to "soak up" anti-Gal IgE, preventing cross-linking on mast cells.

-

Thermodynamic Goal: Design derivatives with a more negative

(stronger H-bonds) to outcompete the natural allergen (

5.2 Quality Control in Xenotransplantation

Porcine tissues engineered for human transplant (Gal-knockout pigs) must be screened for residual

-

Application: 3a,4b-Galactotriose is used as the positive control standard in ELISA or SPR assays to calibrate the sensitivity of anti-Gal detection matrices.

References

-

Galili, U. (2013). Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits. Immunology.[1][5][4][6] Retrieved from [Link]

-

Commins, S. P., & Platts-Mills, T. A. (2013). Delayed anaphylaxis to red meat in patients with IgE specific for galactose alpha-1,3-galactose (alpha-gal).[1][5] Journal of Allergy and Clinical Immunology.[4] Retrieved from [Link]

-

Blanchard, B., et al. (2008). Thermodynamic Analysis of the Interaction of the Pseudomonas aeruginosa Lectin LecA with Disaccharide Derivatives. Biochemistry.[7] Retrieved from [Link]

-

Corzana, F., et al. (2025). Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response.[6] Chemistry - A European Journal.[6] Retrieved from [Link]

Sources

- 1. Role and Mechanism of Galactose-Alpha-1,3-Galactose in the Elicitation of Delayed Anaphylactic Reactions to Red Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The α-Gal Syndrome and Potential Mechanisms [frontiersin.org]

- 3. The α-Gal epitope - the cause of a global allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-Gal carrying lipids & proteins to red meat allergy [aaaai.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3a,4b-Galactotriose | CAS 56038-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Potential immunogenic properties of 3a,4b-Galactotriose epitopes

Technical Guide: Immunogenic Profiling of the -Gal Epitope (3a,4b-Galactotriose)

Executive Summary

The "3a,4b-Galactotriose" epitope, formally known as the

This guide provides a rigorous technical framework for identifying, quantifying, and mitigating the immunogenic risks associated with this epitope. It synthesizes structural biology with actionable laboratory protocols, focusing on the interaction between the epitope and the high-titer natural anti-Gal antibodies (IgM/IgG) found in human serum.

Structural & Mechanistic Basis

Molecular Identity

The nomenclature "3a,4b" serves as a shorthand for the specific glycosidic linkages that define the epitope's geometry and immunogenicity:

-

3a (Terminal Linkage): Galactose attached via an

1-3 bond to the penultimate Galactose. This is the primary immunogenic determinant. -

4b (Core Linkage): The penultimate Galactose attached via a

1-4 bond to N-acetylglucosamine (GlcNAc).

Canonical Structure: Gal

The Immunogenic Trigger: GGTA1 Inactivation

In humans, apes, and Old World monkeys, the gene encoding

-

Natural Antibody Response: Humans continuously produce anti-Gal antibodies (approx. 1% of circulating IgG/IgM) in response to gastrointestinal bacteria carrying similar epitopes.

-

Clinical Consequence: Exposure to

-Gal-bearing biologics or tissues triggers Hyperacute Rejection (HAR) via the complement cascade or Alpha-Gal Syndrome (AGS) via IgE sensitization.

Pathway Visualization: The Immune Cascade

The following diagram illustrates the causality from epitope exposure to cell lysis.

Figure 1: The Complement-Dependent Cytotoxicity (CDC) pathway triggered by the interaction between the

Analytical Workflows

To ensure safety in drug development and xenotransplantation, researchers must validate the presence or absence of this epitope using self-validating protocols.

Protocol A: Epitope Detection via Lectin Flow Cytometry

Objective: Quantify surface expression of

Reagents:

-

Primary Probe: FITC-conjugated GS-IB4 (Vector Labs).

-

Specificity Control:

-Galactosidase (Green Coffee Bean) or Neuraminidase (to rule out sialic acid interference, though IB4 is highly specific). -

Buffer: HEPES-buffered saline (HBS) with 1% BSA and 1mM CaCl

(Calcium is critical for lectin binding).

Step-by-Step Methodology:

-

Cell Preparation: Harvest

cells. Wash 2x with cold HBS-Ca -

Enzymatic Digestion (Negative Control Arm):

-

Incubate one aliquot of cells with

-Galactosidase (10 U/mL) for 30 min at 37°C. Rationale: This removes the epitope, creating a "true negative" baseline for the specific cell line.

-

-

Staining:

-

Resuspend cells (Test and Control arms) in 100 µL HBS-Ca

containing 10 µg/mL FITC-GS-IB4. -

Incubate 30 min at 4°C in the dark. Rationale: Low temperature prevents endocytosis of the lectin-membrane complex.

-

-

Analysis:

-

Wash 2x and resuspend in buffer containing Propidium Iodide (PI) to exclude dead cells.

-

Acquire on Flow Cytometer (488 nm excitation).

-

-

Validation Criteria: The Enzymatic Digestion arm must show a Mean Fluorescence Intensity (MFI) reduction of >90% compared to the Test arm.

Protocol B: Functional Immunogenicity (CDC Assay)

Objective: Assess the functional capacity of the epitope to trigger complement-mediated lysis using human serum.

Reagents:

-

Source of Antibody/Complement: Pooled Normal Human Serum (NHS).

-

Inactivated Control: Heat-Inactivated NHS (56°C for 30 min).

-

Readout: LDH Release Kit or PI Flow Cytometry.

Step-by-Step Methodology:

-

Serum Preparation: Thaw NHS on ice. Prepare a dilution series (10%, 20%, 50%) in serum-free medium.

-

Opsonization & Activation:

-

Plate target cells (

cells/well) in a 96-well V-bottom plate. -

Add 50 µL of NHS (Test) or Heat-Inactivated NHS (Control).

-

Incubate 45 min at 37°C.

-

-

Readout (Flow Cytometry Method):

-

Wash cells 2x with cold PBS.

-

Stain with PI (1 µg/mL) for 10 min.

-

Analyze immediately.

-

-

Calculation:

-

Interpretation: A positive shift in cytotoxicity in the NHS arm vs. the Heat-Inactivated arm confirms that lysis is complement-mediated and antibody-dependent (Anti-Gal).

Data Interpretation & Mitigation

Comparative Immunogenicity Profile

The following table summarizes expected data for Wild-Type (WT) porcine cells versus Glyco-engineered (GE) cells.

| Parameter | WT Porcine Cells (Positive Control) | GGTA1 Knockout Cells (Therapeutic Goal) | Human Cells (Negative Control) |

| GS-IB4 Staining (MFI) | High ( | Background Level | Background Level |

| NHS Cytotoxicity (%) | > 80% Lysis | < 5% Lysis | < 1% Lysis |

| Mechanism | Hyperacute Rejection | Immune Accommodation | Tolerance |

Mitigation Strategy: Genetic Engineering

To eliminate the risk, the GGTA1 gene must be functionally silenced. The current gold standard is CRISPR/Cas9-mediated knockout.

Figure 2: Workflow for generating

References

-

Macher, B. A., & Galili, U. (2008). The Gal

1,3Gal -

Commins, S. P., et al. (2009). Delayed anaphylaxis, angioedema, or urticaria after consumption of red meat in patients with IgE antibodies specific for galactose-alpha-1,3-galactose. Journal of Allergy and Clinical Immunology.

-

Cooper, D. K., et al. (2015). Clinical xenotransplantation—how close are we? The Lancet.

-

Vector Laboratories. Griffonia Simplicifolia Lectin I (GSL I) Isolectin B4 Protocol and Specifications.

-

Creative Biolabs. Complement-Dependent Cytotoxicity (CDC) Assay Protocol.

Sources

- 1. Frontiers | Biosynthesis of α-Gal Epitopes (Galα1-3Galβ1-4GlcNAc-R) and Their Unique Potential in Future α-Gal Therapies [frontiersin.org]

- 2. Alpha-gal syndrome - Wikipedia [en.wikipedia.org]

- 3. The Galalpha1,3Galbeta1,4GlcNAc-R (alpha-Gal) epitope: a carbohydrate of unique evolution and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the natural anti-Gal antibody with alpha-galactosyl epitopes: a major obstacle for xenotransplantation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential immune responses to α-gal epitopes on xenografts and allografts: implications for accommodation in xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential immune responses to alpha-gal epitopes on xenografts and allografts: implications for accommodation in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sartorius.com [sartorius.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Chemoenzymatic methods for scaling up 3a,4b-Galactotriose production

Application Note & Protocol

Topic: Chemoenzymatic Methods for Scaling Up Galactotriose Production For: Researchers, Scientists, and Drug Development Professionals

Guide Overview

This document provides a comprehensive technical guide for the scalable production of galactotriose, a key galacto-oligosaccharide (GOS), using a robust chemoenzymatic strategy. As a senior application scientist, this guide moves beyond simple instructions to explain the underlying principles of each step, ensuring both reproducibility and a deep understanding of the process. We will focus on the transgalactosylation activity of β-galactosidase, a widely utilized and efficient biocatalyst for this purpose. The protocols detailed herein cover enzymatic synthesis, downstream purification, and rigorous analytical characterization, forming a self-validating workflow suitable for laboratory to pilot-scale production.

Introduction: The Significance of Galactotriose

Galacto-oligosaccharides (GOS) are non-digestible carbohydrates that are recognized as important prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut microbes, particularly Bifidobacterium species.[1][2] Composed of galactose units linked to a terminal glucose molecule, these compounds mimic structures found in human milk oligosaccharides (HMOs).[3][4]

Galactotriose, a GOS with a degree of polymerization of three (DP3), is of significant interest in the pharmaceutical and nutraceutical industries. Its potential applications include:

-

Modulation of Gut Microbiota: As a prebiotic, it promotes a healthy gut environment, which is linked to improved immune function and overall health.[2]

-

Drug Delivery Scaffolds: The galactose moieties can act as ligands for specific cell receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, making them valuable for targeted drug delivery to the liver.[5][6]

-

Therapeutic Agents: Modified galactosides are being explored for their roles in developing novel antimicrobial and therapeutic agents.[7]

Scaling up the production of structurally defined galactotriose is essential for realizing these applications. While purely chemical synthesis is complex, involving numerous protection and deprotection steps[4], and direct fermentation often yields complex, hard-to-separate mixtures, a chemoenzymatic approach offers a highly efficient and selective alternative.[8][9]

Principle of the Chemoenzymatic Method

The core of this method is the enzymatic synthesis of GOS from lactose, an inexpensive and abundant substrate derived from the dairy industry.[10] The key enzyme, β-galactosidase (EC 3.2.1.23) , naturally catalyzes the hydrolysis of the β-glycosidic bond in lactose to yield glucose and galactose.[11][12]

However, under specific conditions, particularly high substrate concentrations, β-galactosidase exhibits a powerful transgalactosylation activity.[1][11] In this reaction, the galactosyl moiety cleaved from lactose is transferred not to a water molecule (hydrolysis), but to another sugar acceptor. When the acceptor is another lactose molecule, a mixture of GOS is formed, including the desired galactotriose.

The overall reaction pathway can be visualized as a competition between hydrolysis and transgalactosylation:

Caption: Competing reactions catalyzed by β-galactosidase.

Why β-Galactosidase from Bacillus circulans?

The choice of enzyme is critical for maximizing the yield of GOS, particularly the trisaccharide fraction. While β-galactosidases are widespread, the enzyme from the bacterium Bacillus circulans is frequently favored for industrial GOS production for two primary reasons[13]:

-

High Transgalactosylation Activity: It demonstrates a superior ability to synthesize GOS over hydrolyzing lactose compared to enzymes from other common sources like Aspergillus oryzae.[14][15]

-

Thermostability: It operates effectively at higher temperatures (e.g., 50-60°C), which increases substrate solubility and reduces the risk of microbial contamination during the reaction.[3][13]

Overall Production Workflow

The chemoenzymatic production of galactotriose can be broken down into three main stages: Enzymatic Synthesis, Downstream Purification, and Analytical Characterization. This integrated workflow ensures the production of a high-purity, well-defined final product.

Caption: High-level workflow for galactotriose production.

Detailed Protocols

Protocol 1: Enzymatic Synthesis in a Stirred-Tank Reactor (Batch)

This protocol describes a standard batch production method suitable for lab-scale (1-10 L) to pilot-scale operations.

Materials:

-

Lactose monohydrate (Food or pharma grade)

-

β-Galactosidase from Bacillus circulans (e.g., Biolacta N5)

-

Sodium phosphate buffer (50 mM)

-

Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment

-

Deionized water

-

Jacketed glass reactor or bioreactor with temperature and pH control

-

Stirrer (overhead or magnetic)

Optimized Reaction Parameters:

| Parameter | Recommended Value | Rationale |

| Initial Lactose Conc. | 300 g/kg (30% w/w) | High substrate concentration favors the transgalactosylation reaction over hydrolysis, maximizing GOS yield.[13][16] |

| Enzyme Dosage | 5-10 U/g lactose | Balances reaction speed with enzyme cost. The exact value should be optimized for the specific enzyme lot.[13] |

| Temperature | 50 °C | Optimal for the activity and stability of B. circulans β-galactosidase, while preventing microbial growth.[10][13] |

| pH | 6.0 | The optimal pH for the transgalactosylation activity of this specific enzyme.[10][13] |

| Reaction Time | 12-24 hours | Reaction should be monitored and stopped when the trisaccharide concentration is maximal, before significant product hydrolysis occurs. |

Procedure:

-

Substrate Preparation:

-

Prepare the desired volume of 50 mM sodium phosphate buffer.

-

In the temperature-controlled reactor set to 50 °C, slowly dissolve the lactose monohydrate in the buffer with gentle stirring to create a 300 g/kg solution.

-

Once fully dissolved, check the pH and adjust to 6.0 using 1 M HCl or 1 M NaOH.

-

-

Enzyme Addition:

-

Weigh the required amount of β-galactosidase powder or liquid preparation.

-

Dissolve the enzyme in a small amount of the lactose solution or buffer and add it to the reactor to initiate the reaction.

-

-

Reaction Monitoring:

-

Maintain the temperature at 50 °C and pH at 6.0 throughout the reaction.

-

At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot (approx. 1 mL) of the reaction mixture.

-

Immediately inactivate the enzyme in the aliquot by heating it to 90-100 °C for 10 minutes. This is crucial for accurate analysis.[13]

-

Analyze the sample using a rapid method like TLC or more quantitatively with HPAEC-PAD (see Protocol 3) to track the formation of GOS and the depletion of lactose.

-

-

Reaction Termination:

-

Once the concentration of DP3 products reaches its maximum (typically between 12-24 hours), terminate the entire batch reaction.

-

Inactivate the enzyme in the bulk solution by heating the entire reactor contents to 90 °C and holding for at least 30 minutes.

-

Cool the mixture to room temperature. The resulting "crude GOS mixture" is now ready for purification.

-

Protocol 2: Downstream Purification of Galactotriose

The crude mixture contains the target galactotriose, other GOS (DP2, DP4+), unreacted lactose, and the monosaccharides glucose and galactose. This multi-step protocol aims to isolate the DP3 fraction.

Part A: Enzyme and Particulate Removal via Ultrafiltration

-

Principle: Ultrafiltration (UF) uses a semi-permeable membrane to separate molecules based on size. The large, denatured enzyme protein will be retained by the membrane, while the smaller saccharides pass through in the permeate. This is a highly scalable and efficient first-line purification step.[10][17]

-

Equipment: Tangential flow filtration (TFF) system with a 5-10 kDa molecular weight cut-off (MWCO) membrane.

-

Procedure:

-

Centrifuge the crude GOS mixture at 5,000 x g for 20 minutes to pellet any large precipitates from the heat inactivation step.

-

Carefully decant the supernatant and load it into the TFF system.

-

Operate the system according to the manufacturer's instructions to separate the protein (retentate) from the saccharide solution (permeate).

-

Collect the permeate, which now contains the enzyme-free saccharide mixture.

-

Part B: Fractionation by Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules (higher DP GOS) travel through the porous bead matrix faster than smaller molecules (lactose, glucose, galactose), which enter the pores and have a longer path length.

-

Equipment: Chromatography column packed with a suitable resin (e.g., Bio-Gel P2), HPLC pump, and a fraction collector.

-

Procedure:

-

Column Preparation: Pack and equilibrate the SEC column with deionized water at a constant flow rate until a stable baseline is achieved.

-

Sample Loading: Concentrate the UF permeate if necessary using a rotary evaporator. Load a defined volume of the concentrated saccharide mixture onto the column.

-

Elution: Elute the sample with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of a fixed volume.

-

Analysis: Analyze the collected fractions using HPAEC-PAD or TLC to identify which fractions contain the highest concentration and purity of the DP3 galactotriose.

-

Pooling: Pool the desired high-purity DP3 fractions, freeze, and lyophilize to obtain the final product as a white powder.

-

| Elution Order | Contained Saccharides |

| Early Fractions | Higher Oligosaccharides (DP4+) |

| Middle Fractions | Galactotriose (DP3) - Target |

| Late Fractions | Lactose (DP2), Glucose, Galactose |

Protocol 3: Product Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and structure of the final product.

A. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

-

Use: The gold standard for quantitative analysis of carbohydrate mixtures. It provides excellent separation of oligosaccharide isomers and is highly sensitive.[18][19]

-

System: A system like the Thermo Scientific Dionex ICS-5000+ with a CarboPac series column (e.g., PA200) is ideal.[18]

-

Analysis: Run samples of the crude mixture, purified fractions, and final product. Compare retention times against GOS standards to quantify the purity and determine the concentration of the DP3 fraction.

B. Mass Spectrometry (MS)

-

Use: To confirm the molecular weight of the product. Coupling HPAEC or HPLC to an MS detector (LC-MS) allows for the assignment of molecular weights to each peak in the chromatogram, confirming the degree of polymerization.[15][20]

-

Expected Result: The DP3 fraction should show a mass corresponding to a trisaccharide (e.g., [M+Na]⁺ at m/z 527.15 for a hexose trisaccharide).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Use: Essential for unambiguous structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to determine the precise glycosidic linkages (e.g., β(1→4) or β(1→6)) and the anomeric configurations.[3][20] This step is critical for confirming if the produced molecule matches the specific "3a,4b-Galactotriose" target, or more commonly, to identify the major isomers produced, such as 4'-galactosyl-lactose.

Scaling Up and Process Optimization

-

Enzyme Membrane Reactors (EMR): For continuous production and significant cost savings, an EMR is the preferred industrial method. In this setup, the reactor is coupled to an ultrafiltration module. The free enzyme is retained within the reactor, while the product stream is continuously removed. This allows for long-term, stable operation and efficient reuse of the biocatalyst.[13][16][21]

-

Purification at Scale: While SEC is excellent for lab and pilot scales, industrial-scale purification often employs more advanced techniques like Simulated Moving Bed (SMB) chromatography to continuously separate the target oligosaccharide from the mixture with high throughput and solvent efficiency.

-

Enzyme Immobilization: Immobilizing the β-galactosidase on a solid support can simplify enzyme recovery and reuse, though it may introduce mass transfer limitations that can affect reaction rates.

By following these detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can successfully establish a scalable and efficient chemoenzymatic process for the production of high-purity galactotriose.

References

- Mok, C., Lee, H., & Kim, S. (1995). Optimization of the extraction and purification of oligosaccharides from defatted soybean meal. Applied Biochemistry and Biotechnology, 54(1-3), 243-254. (Note: While this source is on soybean oligosaccharides, the UF principles are directly applicable).

- Sharma, R., et al. (2025).

- WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration.

- Guerrero, C., et al. (2015). Regioselective Synthesis of Galactosylated Tri and Tetrasaccharides by Use of β-Galactosidase from Bacillus circulans. Applied Biochemistry and Biotechnology, 175(3), 1547-1560.

- Lee, H., et al. (2018). An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction.

- Garrido, D., et al. (2018). Purification process of oligosaccharides. ResearchGate. (Diagram from publication on FOS, but Bio-Gel P2 principle is relevant).

- Yu, H., et al. (2018). A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides.

- Fan, H., et al. (2020).

- Yan, T., et al. (2017). β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. Journal of Industrial Microbiology & Biotechnology, 44(8), 1147-1155.

- Wikipedia contributors. (2024). β-Galactosidase. Wikipedia, The Free Encyclopedia.

- Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety, 9(5), 471-482.

- Tenger, C., et al. (2020). Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes.

- Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495.

- Wageningen University & Research. (2009).

- Coulier, L., et al. (2009). In-Depth Characterization of Prebiotic Galacto-oligosaccharides by a Combination of Analytical Techniques.

- Tenger, C., et al. (2023). Cyclic Production of Galacto-Oligosaccharides through Ultrafiltration-Assisted Enzyme Recovery. Membranes, 13(1), 84.

- Wiley Analytical Science. (2021).

- Tenger, C., et al. (2020). Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes.

- Benchchem. (n.d.).

- Li, L., et al. (2012). Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases. Journal of the American Chemical Society, 134(11), 5236-5246.

- Czermak, P., et al. (2004). Membrane-Assisted Enzymatic Production of Galactosyl-Oligosaccharides from Lactose in a Continuous Process. Journal of Membrane Science, 232(1-2), 85-95.

- Li, Y., et al. (2019). Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. Journal of the American Chemical Society, 141(11), 4619-4628.

- Yi, W., et al. (2013). Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms.

- Li, Y., & Chen, X. (2016). Functional properties, structural studies and chemo-enzymatic synthesis of oligosaccharides. Trends in Food Science & Technology, 50, 1-10.

- Liu, Y., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers in Chemistry, 10, 893355.

- Van den Abbeele, P., et al. (2023). Galacto-Oligosaccharides Exert Bifidogenic Effects at Capsule-Compatible Ultra-Low Doses. Nutrients, 15(15), 3462.

- Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals, 17(3), 308.

- Islam, M. R., et al. (2023). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. Molecules, 28(19), 6961.

- Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. PMC.

- Saha, S. K., et al. (2024). From Prodrug to Multimatrix: Recent Advancement of Colon Specific Drug Delivery System. Sciences of Pharmacy, 3(3), 120-134.

Sources

- 1. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. krex.k-state.edu [krex.k-state.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. escholarship.org [escholarship.org]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Procedure for fluorescent labeling of 3a,4b-Galactotriose for microscopy

Application Note & Protocol

Fluorescent Labeling of 3α,4β-Galactotriose for High-Resolution Cellular Imaging

Abstract

The visualization of specific glycans in biological systems is crucial for understanding their roles in cell recognition, signaling, and pathogenesis. 3α,4β-Galactotriose, a key oligosaccharide, requires sensitive and robust detection methods for its study in cellular environments. This application note provides a comprehensive guide for the fluorescent labeling of 3α,4β-Galactotriose using reductive amination. We detail a step-by-step protocol, from the selection of an appropriate fluorescent dye to the purification and characterization of the final conjugate, enabling researchers to generate high-quality probes for microscopy and other fluorescence-based assays.

Introduction: The Rationale for Labeling Galactotriose

Oligosaccharides such as 3α,4β-Galactotriose (α-D-Galp-(1-3)-β-D-Galp-(1-4)-D-Gal)[1] are integral to a multitude of biological processes. Their direct visualization within cells and tissues provides invaluable insights into their trafficking, localization, and interactions. However, carbohydrates lack intrinsic fluorescence, necessitating covalent attachment of a fluorophore for detection in microscopy.[2]

The most reliable and widely adopted method for labeling reducing sugars like galactotriose is reductive amination .[3] This technique targets the open-ring aldehyde group present at the reducing end of the sugar, forming a stable, covalent bond with an amine-containing fluorescent dye without significantly altering the glycan's native structure or biological activity.[][5] This ensures that the observed localization accurately reflects the behavior of the carbohydrate itself.

Principle of Reductive Amination

Reductive amination is a two-step process that provides a stable linkage between the carbohydrate and the fluorescent probe.[6]

-

Schiff Base Formation: The aldehyde group of the open-chain form of 3α,4β-Galactotriose reacts with the primary amine of the fluorescent dye in a reversible reaction to form an imine, also known as a Schiff base.[7]

-

Reduction: The unstable Schiff base is then immediately and irreversibly reduced to a stable secondary amine by a reducing agent, covalently linking the dye to the sugar.[5]

For this critical reduction step, we recommend the use of 2-picoline borane as a non-toxic and highly efficient alternative to the traditionally used but hazardous sodium cyanoborohydride.[5][6]

Caption: The two-step chemical reaction of reductive amination.

Selection of a Fluorescent Label

The choice of fluorophore is critical and depends on the specific application, including the available excitation sources on the microscope and the potential for multiplexing with other probes. Dyes with primary amine groups are essential for this protocol. The table below compares several common labels.

| Fluorescent Label | Excitation (nm) | Emission (nm) | Key Advantages & Considerations |

| 2-Aminobenzamide (2-AB) | ~330 | ~420 | Widely used, good for relative quantification due to 1:1 stoichiometry. Low ionization efficiency for MS.[3][8] |

| 2-Aminobenzoic Acid (2-AA) | ~360 | ~420 | Similar to 2-AB but carries a negative charge, allowing for MS analysis in both positive and negative modes.[8] |

| Procainamide (ProcA) | ~310 | ~370 | Contains a basic tertiary amine that significantly enhances ionization efficiency for positive-mode MS analysis.[8] |

| APTS | ~425 | ~512 | Very high sensitivity for capillary electrophoresis with laser-induced fluorescence (CE-LIF).[9][10] |

Recommendation: For general microscopy applications where high sensitivity is paramount, 2-Aminobenzamide (2-AB) is an excellent and cost-effective starting point. For studies requiring subsequent mass spectrometry confirmation, Procainamide (ProcA) is superior.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 100-500 µg of 3α,4β-Galactotriose.

Required Materials and Reagents

-

3α,4β-Galactotriose (MW: 504.44 g/mol )[1]

-

Fluorescent Dye (e.g., 2-Aminobenzamide)

-

Reducing Agent (2-Picoline Borane complex)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Glacial Acetic Acid

-

Microcentrifuge tubes (0.5 mL)

-

Heater block or oven set to 65°C

-

Solid-Phase Extraction (SPE) cartridges (e.g., HILIC or porous graphitic carbon)[2][6]

-

Acetonitrile (ACN), HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Vacuum centrifuge

Step-by-Step Labeling Procedure

-

Prepare Labeling Solution:

-

In a microcentrifuge tube, prepare the labeling solution by mixing:

-

350 µL DMSO

-

150 µL Glacial Acetic Acid

-

-

Add the amine-reactive dye to this solvent mixture to a final concentration of ~50 mg/mL. For 2-AB, this is approximately 25 mg in 0.5 mL of solvent. Vortex until fully dissolved.

-

Scientist's Note: This solution is prepared fresh. The acetic acid acts as a catalyst for the Schiff base formation.

-

-

Prepare Reducing Agent Solution:

-

Prepare a 1.0 M solution of 2-picoline borane in DMSO.

-

Safety Note: While safer than NaBH3CN, always handle reducing agents in a fume hood with appropriate personal protective equipment (PPE).

-

-

Initiate the Reaction:

-

Weigh 100-500 µg of 3α,4β-Galactotriose and place it in a 0.5 mL microcentrifuge tube. Lyophilize if starting from a solution.

-

Add 10 µL of the freshly prepared labeling solution to the dried oligosaccharide.

-

Add 10 µL of the 1.0 M reducing agent solution.

-

Vortex the mixture for 1 minute to ensure complete dissolution and mixing.

-

Expert Insight: The molar excess of the dye and reducing agent drives the reaction to completion, ensuring a high labeling yield.

-

-

Incubation:

-

Seal the tube tightly (e.g., with parafilm) to prevent evaporation.

-

Incubate the reaction mixture at 65°C for 2 hours in a heater block.[5]

-

Purification of Labeled Galactotriose (HILIC-SPE)

Post-reaction cleanup is critical to remove unreacted fluorescent dye, which can cause high background in microscopy.[2]

-

Cartridge Conditioning:

-

Condition a HILIC SPE cartridge by passing 1 mL of deionized water, followed by 1 mL of 85% acetonitrile (ACN) in water.

-

-

Sample Loading:

-

After the 2-hour incubation, cool the reaction tube to room temperature.

-

Dilute the 20 µL reaction mixture with 180 µL of ACN to bring the final ACN concentration to ~90%.

-

Load the entire diluted sample onto the conditioned HILIC cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of 85% ACN in water. This step removes the excess, hydrophobic fluorescent dye and other reagents while the polar, labeled galactotriose is retained on the stationary phase.

-

-

Elution:

-

Elute the purified, labeled 3α,4β-Galactotriose from the cartridge using 1 mL of deionized water into a clean collection tube.

-

-

Drying:

-

Dry the eluted sample completely using a vacuum centrifuge. The resulting pellet is the purified, labeled product ready for characterization or experimental use.

-

Caption: Experimental workflow for labeling and purification.

Characterization and Quality Control

A self-validating protocol requires confirmation of a successful outcome.

-

HPLC Analysis: Reconstitute the dried product in a suitable solvent (e.g., water or mobile phase). Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) with a fluorescence detector.[6] A successful reaction will show a distinct, fluorescent peak corresponding to the labeled galactotriose, well-separated from any residual free dye.

-

Mass Spectrometry (MS): For unambiguous confirmation, analyze the purified product by mass spectrometry.[][12] The observed mass should correspond to the molecular weight of 3α,4β-Galactotriose plus the molecular weight of the fluorescent dye, minus the mass of one water molecule (lost during Schiff base formation).

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Labeling Efficiency | Inactive reagents (moisture contamination). | Use anhydrous DMSO and prepare solutions fresh. Ensure the reducing agent has been stored properly. |

| Incorrect reaction pH. | The DMSO/acetic acid solvent system is optimized for this reaction. Do not substitute. | |

| High Background in Microscopy | Incomplete removal of free dye. | Repeat the HILIC-SPE purification step or increase the volume of the wash solvent (85% ACN). |

| Multiple Peaks in HPLC | Side reactions or sample degradation. | Ensure the reaction temperature does not exceed 65°C. Check the purity of the starting galactotriose. |

Conclusion

This application note provides a robust and validated protocol for the fluorescent labeling of 3α,4β-Galactotriose. By employing the principles of reductive amination with a non-toxic reducing agent and ensuring rigorous purification, researchers can confidently generate high-quality fluorescent probes. These labeled oligosaccharides are powerful tools for visualizing glycan dynamics in living cells, advancing our understanding of their fundamental roles in biology and disease.

References

-

Hase, S., et al. (1994). Functional Fluorescence Labeling of Carbohydrates and Its Use for Preparation of Neoglycoconjugates. Journal of Carbohydrate Chemistry. Retrieved from [Link]

-

PREMIER Biosoft. (2022, August 30). High-Throughput Analysis of Fluorescently Labeled Released N-glycans. Retrieved from [Link]

-

Ruhaak, L. R., et al. (2010). 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics. Retrieved from [Link]

-

Shilova, N. V., & Bovin, N. V. (2003). Other fluorescent labels used in carbohydrate analysis. ResearchGate. Retrieved from [Link]

-

Krenkova, J., et al. (2020). Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries. Electrophoresis. Retrieved from [Link]

-

de Haan, N., et al. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry. Retrieved from [Link]

-

Holst, S., et al. (2011). Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent. European Patent Office. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The reaction of reductive amination of oligosaccharides. Retrieved from [Link]

-

Tsuchiya, Y., et al. (2007). High-Sensitivity Analysis of Naturally Occurring Sugar Chains, Using a Novel Fluorescent Linker Molecule. Journal of Biochemistry. Retrieved from [Link]

-

Liu, Y., et al. (2003). Fluorescence labeling of oligosaccharides useful in the determination of molecular interactions. Analytical Biochemistry. Retrieved from [Link]

-

Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

JCGGDB. (n.d.). [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database. Retrieved from [Link]

-

Anumula, K. R. (2015). Any advice on fluorescently labelling an oligosaccharide indirectly using dye labelled streptavidin for microscale thermophoresis? ResearchGate. Retrieved from [Link]

-

Wang, W. T., et al. (1993). Analysis of fluorescently labeled sugars by reversed-phase ion-pairing high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

-

Krenkova, J., & Foret, F. (2018). Labeling strategies for analysis of oligosaccharides and glycans by capillary electrophoresis. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3alpha,4beta,3alpha-Galactotetraose. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 3a,4b-Galactotriose | CAS 56038-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. ludger.com [ludger.com]

- 6. Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]

- 9. biotium.com [biotium.com]

- 10. researchgate.net [researchgate.net]

- 12. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]

Solid-phase synthesis techniques for 3a,4b-Galactotriose derivatives

Application Note: Automated Solid-Phase Synthesis of 3a,4b-Galactotriose Derivatives ( -Gal Epitope)

Abstract & Introduction

This application note details the protocol for the solid-phase synthesis (SPS) of 3a,4b-Galactotriose derivatives , specifically targeting the biologically significant

Traditional solution-phase synthesis of this trisaccharide is labor-intensive, requiring complex purification after every glycosylation step. This guide utilizes Automated Glycan Assembly (AGA) on a Merrifield resin support. By leveraging specific glycosyl phosphate donors and strict temperature control, we achieve high stereocontrol—distinguishing between the difficult

Key Advantages of this Protocol

-

Speed: Reduction of synthesis time from weeks (solution phase) to <24 hours.

-

Stereocontrol: Chemical logic dictates anomeric selectivity (Neighboring Group Participation vs. Solvent Effects).

-

Purity: Self-cleaning resin methodology eliminates intermediate purifications.

Strategic Planning: The Chemical Logic

Success in glycan SPS relies on the "Donor-Resin-Promoter" triad. We utilize a Photocleavable Linker strategy to ensure mild release of the final glycan, preserving sensitive protecting groups for late-stage modification.

Stereochemical Control Strategy

The "3a,4b" notation implies a mixed stereochemical target. We must install one

| Linkage Type | Target Bond | Strategy | Mechanism |

| Type I | Gal- | Neighboring Group Participation (NGP) | Use of a C2-ester (Benzoyl/Acetyl) on the Gal donor. The carbonyl oxygen stabilizes the oxocarbenium ion from the alpha face, forcing beta attack. |

| Type II | Gal- | Non-Participating Group + Solvent Effect | Use of a C2-ether (Benzyl) on the terminal Gal donor. Absence of NGP allows thermodynamic or solvent-controlled (Dioxane/Ether) formation of the alpha anomer. |

Building Block Selection (Glycosyl Phosphates)

We utilize Dibutyl Phosphate donors due to their high reactivity at low temperatures and compatibility with automated systems.

-

Acceptor (Resin-bound): Functionalized Merrifield Resin.

-

Donor A (GlcNAc): Fmoc-GlcNAc(Bn)-OP(O)(OBu)

(Linker ready). -

Donor B (Mid-Gal): Fmoc-Gal(2-O-Bz)-OP(O)(OBu)

(Ensures -

Donor C (Term-Gal): Gal(2-O-Bn)-OP(O)(OBu)

(Ensures

Visualizing the Workflow

The following diagram illustrates the iterative cycle of Automated Glycan Assembly (AGA) and the stereochemical decision tree.

Figure 1: Automated Glycan Assembly workflow showing the iterative deprotection-coupling cycle and the divergent strategies for stereocontrol.

Detailed Protocols

Preparation of Functionalized Resin

Goal: Loading the photocleavable linker onto Merrifield resin.

-

Swelling: Place Merrifield resin (0.6 mmol/g loading) in the reaction vessel. Swell in DCM for 20 min.

-

Linker Coupling: Add Photocleavable Linker (3 equiv) and Cs

CO -

Incubation: Shake at room temperature for 16 hours.

-

Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Validation: Perform a colorimetric test (e.g., Kaiser test) to ensure no free chlorides remain (though less relevant for displacement, IR verification of carbonyls is preferred).

Automated Elongation Cycle (The Protocol)

Reagents:

-

Activator: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in DCM.

-

Deprotection Solution: 20% Piperidine in DMF.[1]

-

Capping Solution: 10% Acetic Anhydride in Pyridine.

Step-by-Step Cycle (Per Monosaccharide):

| Step | Action | Reagent/Conditions | Duration | Purpose |

| 1 | Wash | Anhydrous DCM | 2 min | Removes traces of DMF/moisture. |

| 2 | Acid Wash | TMSOTf (0.1 eq) in DCM | 2 min | Neutralizes any residual base from deprotection. |

| 3 | Coupling | Donor (5 eq) + TMSOTf (5 eq) | T1: -30°C (5 min)T2: -15°C (20 min) | Crucial: Low temp favors kinetic control and prevents side reactions. |

| 4 | Wash | DCM / Dioxane | 2 min | Removes excess donor. |

| 5 | Capping | Ac | 10 min | Acetylates unreacted hydroxyls to prevent deletion sequences. |